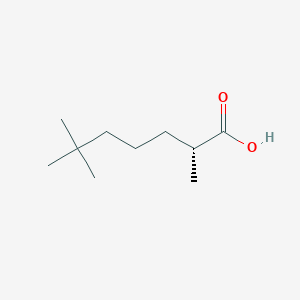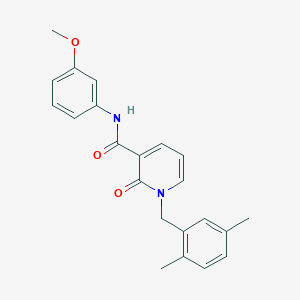
N,N-diethylphenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethylphenothiazine-10-carboxamide” is a derivative of phenothiazine . Phenothiazine derivatives are a large group of tricyclic aromatic compounds that have been used extensively in psychiatry as tranquilizers and neuroleptics . They exhibit many valuable analytical properties due to their characteristic structure .
Chemical Reactions Analysis
Phenothiazine derivatives are known to exhibit intriguing photophysical and redox properties . They can be easily oxidized in an acidic medium, generating color products . They also react with some thiocyanate and halide complexes of metals, as well as some organic compounds, forming well-defined ion-association complexes .
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
N,N-diethylphenothiazine-10-carboxamide derivatives have been extensively investigated for their therapeutic potential. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration (Schroeder et al., 2009). Another study synthesized and evaluated a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity toward human leukocyte elastase, revealing compounds with significant in vitro activity and introducing a new class of stable inhibitors (Gütschow et al., 1999).
Chemical Synthesis and Characterization
Research on N,N-diethylphenothiazine-10-carboxamide extends to its synthesis and structural characterization. A study described the synthesis of N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), a new compound characterized by spectroscopic methods. The molecular structure was confirmed by X-ray crystallography, and the compound exhibited anticancer and antioxidant activities (Heywood, 2019). Another investigation focused on the synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine, highlighting their antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012).
Photocatalysis and Materials Science
A significant application of phenothiazine derivatives is found in materials science, particularly in photocatalysis. For example, 10-phenylphenothiazine (PTH) was employed as an inexpensive, highly reducing, metal-free photocatalyst for the reduction of carbon-halogen bonds, demonstrating excellent yields under mild conditions (Discekici et al., 2015). This opens new avenues for the development of green and efficient photocatalytic processes.
Orientations Futures
Research into phenothiazine derivatives has rapidly expanded due to their numerous medicinal uses . Continuous research is being conducted to identify better and more potent drugs for various treatments . The development of novel phenothiazine-based materials for optoelectronic and catalytic applications is also a promising future direction .
Propriétés
IUPAC Name |
N,N-diethylphenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-3-18(4-2)17(20)19-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)19/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXJPGNJLOWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-diethyl-10H-phenothiazine-10-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2461442.png)
![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)

